molecular formula C15H13BrN4OS B2630711 4-bromo-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide CAS No. 2034233-29-7

4-bromo-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2630711
CAS No.: 2034233-29-7
M. Wt: 377.26
InChI Key: ZXRGQJDJCWCOJM-UHFFFAOYSA-N
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Description

4-bromo-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide: is a complex organic compound that features a bromo-substituted thiophene ring, a pyridine ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

. Common synthetic routes include:

  • Thiophene Synthesis: : The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of α-aminonitriles with ketones in the presence of elemental sulfur.

  • Bromination: : The thiophene ring is then brominated using bromine in an appropriate solvent, such as chloroform or carbon tetrachloride.

  • Pyridine and Pyrazole Attachment: : The pyridine and pyrazole rings are introduced through cross-coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The bromo group can be reduced to form a hydrogen atom, resulting in a different compound.

  • Substitution: : The pyridine and pyrazole rings can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Hydrogenated derivatives.

  • Substitution: : Various substituted pyridines and pyrazoles.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block in the synthesis of more complex molecules.

  • Biology: : It may serve as a ligand in biological assays to study protein interactions.

  • Medicine: : It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

  • Industry: : It can be used in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other bromo-substituted thiophenes or pyrazole derivatives, but the presence of both pyridine and pyrazole rings in this compound sets it apart. Some similar compounds include:

  • 4-bromo-1-methyl-1H-pyrazole

  • N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide

  • 4-bromo-thiophene-2-carboxamide

These compounds may have similar applications but differ in their specific chemical properties and biological activities.

Properties

IUPAC Name

4-bromo-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN4OS/c1-20-8-11(7-19-20)13-3-2-10(5-17-13)6-18-15(21)14-4-12(16)9-22-14/h2-5,7-9H,6H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRGQJDJCWCOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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